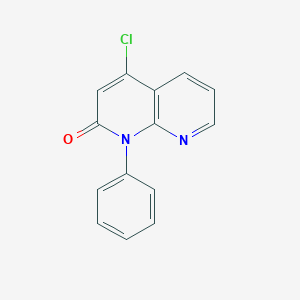

4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-phenyl-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-12-9-13(18)17(10-5-2-1-3-6-10)14-11(12)7-4-8-16-14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBOHUTXRHTHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C3=C2N=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255946 | |

| Record name | 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583031-58-7 | |

| Record name | 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583031-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Chloro 1 Phenyl 1,8 Naphthyridin 2 1h One and Its Analogues

Cyclization Strategies for the 1,8-Naphthyridin-2(1H)-one Core

The formation of the bicyclic 1,8-naphthyridin-2(1H)-one system is a critical step in the synthesis of the target compound. Several cyclization strategies have been developed, with the Friedländer reaction and other condensation reactions being the most prominent.

Friedländer Reaction and its Modified Protocols

The Friedländer annulation is a widely employed and versatile method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. This reaction typically involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group.

The classical Friedländer synthesis involves the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with a carbonyl compound possessing an α-methylene group. For the synthesis of a phenyl-substituted naphthyridinone, a suitable starting material would be a phenyl-substituted α-methylene carbonyl compound. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to afford the 1,8-naphthyridine (B1210474) ring system. The introduction of the chloro group at the 4-position can be achieved by either using a pre-chlorinated pyridine (B92270) precursor or by subsequent chlorination of the naphthyridinone ring.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) |

| 2-Aminonicotinaldehyde | Ethyl benzoylacetate | Piperidine | Ethanol, reflux | 1-Phenyl-1,8-naphthyridin-2(1H)-one | Not specified |

| 2-Aminonicotinaldehyde | Phenylacetonitrile | Sodium ethoxide | Ethanol, reflux | 3-Amino-2-phenyl-1,8-naphthyridine | Not specified |

This table presents examples of classical Friedländer reactions for the synthesis of phenyl-substituted 1,8-naphthyridines, which are precursors to the target compound.

In the pursuit of greener and more efficient synthetic methods, ionic liquids (ILs) have emerged as effective catalysts and solvents for the Friedländer reaction. Basic ionic liquids, in particular, have shown remarkable catalytic activity. For instance, 1,3-dimethylimidazolium-based ionic liquids can catalyze the reaction between 2-amino-3-pyridinecarboxaldehyde (B47744) and α-methylene carbonyl compounds to produce 1,8-naphthyridine derivatives in high yields. Choline (B1196258) hydroxide (B78521) (ChOH) has also been utilized as a metal-free, nontoxic, and water-soluble catalyst for this transformation, allowing the reaction to be performed in water. This approach offers advantages such as mild reaction conditions, simple product separation, and catalyst recyclability.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] | [Bmmim][Im] | 80 | 24 | 90 |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide (1 mol%) | Water | 50 | 6 | 95 |

This table showcases examples of ionic liquid-catalyzed Friedländer reactions for the synthesis of substituted 1,8-naphthyridines.

Recent advancements have led to the development of catalyst-free variations of the Friedländer synthesis. These methods often utilize green reaction media like water or employ solvent-free conditions, aligning with the principles of sustainable chemistry. For example, the synthesis of quinolines, which is analogous to the synthesis of naphthyridines, has been achieved in water under catalyst-free conditions. Another approach involves the use of grinding techniques under solvent-free conditions, which can be facilitated by a reusable catalyst such as CeCl₃·7H₂O. These methods are characterized by their operational simplicity, rapid reaction rates, and high yields of the desired products.

| Reactant 1 | Reactant 2 | Conditions | Catalyst | Time | Yield (%) |

| 2-Aminonicotinaldehyde | Ethyl acetoacetate | Grinding, RT | CeCl₃·7H₂O | 3 min | 94 |

| 2-Aminonicotinaldehyde | Acetophenone (B1666503) | Water, 100°C | None | 12 h | 85 |

This table provides examples of catalyst-free and solvent-free Friedländer-type reactions for the synthesis of substituted 1,8-naphthyridines.

Microwave irradiation has been demonstrated to significantly accelerate the Friedländer reaction, leading to shorter reaction times and often improved yields compared to conventional heating methods. This technique can be applied to both catalyzed and catalyst-free systems. For the synthesis of 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one, a plausible microwave-assisted approach would involve the reaction of a suitably substituted 2-aminopyridine (B139424) derivative with a phenyl-containing active methylene (B1212753) compound. Subsequent chlorination, if necessary, could also be performed under microwave irradiation. The use of microwave-assisted organic synthesis (MAOS) is recognized for its efficiency, simplicity, and cleaner reaction profiles.

| Reactant 1 | Reactant 2 | Catalyst/Medium | Power (W) | Time (min) | Yield (%) |

| 2-Aminonicotinaldehyde | Ethyl benzoylacetate | p-Toluenesulfonic acid | 300 | 5 | 92 |

| N-(pyridin-2-yl)acetamide | Vilsmeier reagent | DMF | Not specified | Not specified | Not specified |

This table illustrates the application of microwave-assisted synthesis in reactions relevant to the formation of the 1,8-naphthyridine core.

Condensation Reactions for Naphthyridinone Scaffolds

Beyond the Friedländer reaction, other condensation methodologies are available for the construction of the 1,8-naphthyridin-2(1H)-one scaffold. These reactions often start from different pyridine precursors and offer alternative routes to the desired heterocyclic system.

The Gould-Jacobs reaction involves the condensation of a 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to yield a 4-hydroxy-1,8-naphthyridine-3-carboxylate derivative. This intermediate can then be further functionalized.

The Combes reaction utilizes the condensation of a 2,6-diaminopyridine (B39239) with a 1,3-diketone in the presence of a dehydrating agent like polyphosphoric acid to form substituted 1,8-naphthyridines.

The Pfitzinger-Borsche reaction provides a route to 1,8-naphthyridine-4-carboxylic acids by reacting a 7-azaisatin with an α-methylene carbonyl compound under basic conditions.

The Niementowski reaction , an extension of the Friedländer synthesis, involves the condensation of a 2-aminonicotinic acid or its ester with a carbonyl compound.

For the specific synthesis of this compound, a potential strategy would involve the synthesis of a 1-phenyl-1,8-naphthyridin-2(1H)-4-ol via one of these condensation methods, followed by chlorination of the 4-hydroxy group using a standard chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

| Reaction Name | Pyridine Precursor | Reactant | Key Intermediate/Product |

| Gould-Jacobs | 2-Aminopyridine | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate |

| Combes | 2,6-Diaminopyridine | 1,3-Diketone | 2-Amino-substituted 1,8-naphthyridine |

| Pfitzinger-Borsche | 7-Azaisatin | α-Methylene carbonyl compound | 1,8-Naphthyridine-4-carboxylic acid |

| Niementowski | 2-Aminonicotinic acid | Carbonyl compound | Substituted 1,8-naphthyridin-2,4-diol |

This table summarizes various condensation reactions for the synthesis of the 1,8-naphthyridine scaffold.

Reactions of Aminopyridines with Carbonyl Compounds

A cornerstone in the synthesis of the 1,8-naphthyridine scaffold is the reaction between aminopyridines and carbonyl compounds, most notably through the Friedländer annulation. This methodology involves the condensation of a 2-aminopyridine derivative, often 2-aminonicotinaldehyde, with a compound containing an α-methylene group adjacent to a carbonyl functionality. The versatility of the Friedländer reaction allows for the introduction of a wide array of substituents on the newly formed pyridine ring, dictated by the choice of the carbonyl-containing reactant.

Recent advancements have focused on improving the efficiency and environmental footprint of this classical reaction. For instance, the synthesis of 1,8-naphthyridines has been successfully demonstrated in water, a green solvent, utilizing an inexpensive and biocompatible ionic liquid as a catalyst. niscpr.res.inresearchgate.net This approach not only promotes sustainability but also, in many cases, leads to excellent product yields. researchgate.net The reaction of 2-aminonicotinaldehyde with various active methylene carbonyl compounds, including both aromatic and aliphatic ketones, has been shown to produce a diverse range of substituted 1,8-naphthyridines in high yields. researchgate.net

| Catalyst/Solvent System | Reactants | Product Type | Yield | Reference |

| Ionic Liquid in Water | 2-Aminonicotinaldehyde, Acetone | 2-Methyl-1,8-naphthyridine | >90% | niscpr.res.inresearchgate.net |

| Ionic Liquid in Water | 2-Aminonicotinaldehyde, Cyclohexanone | Substituted 1,8-naphthyridine | Moderate | wikipedia.org |

Intermolecular Cascade Annulation Processes

Intermolecular cascade annulation represents a sophisticated and efficient strategy for the construction of complex heterocyclic systems like 1,8-naphthyridines from simple starting materials in a single operation. These processes involve a sequence of intramolecular and intermolecular reactions that proceed in a domino fashion, thereby avoiding the need for isolation of intermediates and reducing synthetic steps.

A notable example is the synthesis of dihydrobenzo[b] nih.govresearchgate.netnaphthyridine-ylidene-pyrrolidinetriones through the reaction of ortho-halogenated quinolonechalcones with aminomaleimides. wikipedia.org Mechanistic studies have revealed that this transformation proceeds via a 1,4-Michael addition followed by an intermolecular cascade annulation, which involves an aniline (B41778) fragment transfer and a subsequent SNAr process. wikipedia.orgrsc.orgnih.govorganic-chemistry.org This metal-free approach demonstrates excellent functional group tolerance and operational simplicity, offering a powerful tool for the rapid assembly of fused 1,8-naphthyridine structures. rsc.orgorganic-chemistry.org

Green Chemistry Approaches in Condensation Reactions

The principles of green chemistry are increasingly being integrated into the synthesis of 1,8-naphthyridine derivatives to minimize environmental impact and enhance sustainability. A significant focus has been on the development of condensation reactions that utilize environmentally benign solvents and catalysts, and in some cases, are performed under solvent-free or ambient conditions.

One prominent green approach is the use of water as a solvent for the Friedländer synthesis of 1,8-naphthyridines. nih.gov This method, often facilitated by a catalyst, circumvents the need for harsh reaction conditions and volatile organic solvents typically associated with traditional methods. niscpr.res.in Furthermore, microwave-assisted synthesis has emerged as a powerful green tool, offering advantages such as shorter reaction times, increased yields, and enhanced energy efficiency in the construction of 1,8-naphthyridin-thiazole scaffolds. organic-chemistry.org These eco-friendly methodologies align with the growing demand for sustainable practices in chemical synthesis. organic-chemistry.orgrsc.org

| Green Chemistry Approach | Reaction Type | Key Advantages | Reference |

| Water as solvent | Friedländer Synthesis | Environmentally benign, avoids organic solvents | niscpr.res.innih.gov |

| Microwave irradiation | Thiazole annulation | Shorter reaction time, high selectivity, energy efficient | organic-chemistry.org |

Functionalization and Derivatization Routes at Specific Positions

Following the construction of the core 1,8-naphthyridine ring system, subsequent functionalization is often necessary to introduce specific substituents required for desired biological activities or material properties. This section focuses on the strategic introduction of chloro and N-phenyl groups, which are characteristic features of the target compound, this compound.

Chloro-Substitution Introduction Strategies

The introduction of a chlorine atom onto the 1,8-naphthyridine scaffold is a crucial step in the synthesis of the target molecule and its analogues. A common and effective method for achieving this is through the treatment of a corresponding 1,8-naphthyridin-2(1H)-one precursor with a chlorinating agent. Phosphorous oxychloride (POCl₃) is a widely used reagent for this transformation, effectively converting the hydroxyl group of the lactam to a chloro substituent. nih.gov

Another powerful strategy for the direct synthesis of chloro-substituted 1,8-naphthyridines is the Vilsmeier-Haack reaction. This reaction, typically employing a mixture of phosphorous oxychloride and dimethylformamide (DMF), can facilitate the cyclization of N-(pyridin-2-yl)acetamides to yield 2-chloro-1,8-naphthyridine-3-carbaldehydes. researchgate.net This one-pot cyclization and chlorination approach provides a direct entry to functionalized chloro-1,8-naphthyridines that can be further elaborated.

| Method | Precursor | Reagent(s) | Product | Reference |

| Chlorination | 1,8-Naphthyridin-2(1H)-one | POCl₃ | 2-Chloro-1,8-naphthyridine | nih.gov |

| Vilsmeier-Haack Cyclization | N-(pyridin-2-yl)acetamide | POCl₃, DMF | 2-Chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) | researchgate.net |

N-Phenylation Approaches

The introduction of a phenyl group at the N1 position of the 1,8-naphthyridin-2(1H)-one core is a key structural modification. This can be achieved through various N-arylation methodologies, with transition metal-catalyzed cross-coupling reactions being the most prominent.

Modern amination reactions, particularly the Buchwald-Hartwig and Ullmann condensations, provide powerful and versatile tools for the formation of the N-phenyl bond. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (or in this case, the NH of the 1,8-naphthyridin-2(1H)-one) and an aryl halide (such as phenyl bromide or iodide). nih.gov This reaction is known for its broad substrate scope and functional group tolerance. The synthesis of N-protected and unprotected 3-N-substituted 1,8-naphthyridin-2(1H)-ones has been successfully achieved using a Buchwald-Hartwig cross-coupling of 3-bromo-1,8-naphthyridin-2(1H)-ones with functionalized anilines.

The Ullmann condensation, a copper-catalyzed N-arylation, offers an alternative approach. rsc.org While traditionally requiring harsh reaction conditions, modern modifications with various ligands have enabled these reactions to proceed under milder conditions. The choice between these methods often depends on the specific substrate, desired reaction conditions, and catalyst availability.

| Reaction Name | Catalyst | Reactants | Bond Formed | Reference |

| Buchwald-Hartwig Amination | Palladium complex | 1,8-Naphthyridin-2(1H)-one, Phenyl halide | N-C(aryl) | nih.gov |

| Ullmann Condensation | Copper salt/complex | 1,8-Naphthyridin-2(1H)-one, Phenyl halide | N-C(aryl) | rsc.org |

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki Coupling for 4-Aryl-1,8-naphthyridin-2(1H)-ones)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile tool for the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones, which are analogues of the target compound. This methodology allows for the formation of a carbon-carbon bond between the 4-position of the naphthyridinone core and various aryl groups. The reaction typically involves the coupling of a halo-substituted naphthyridinone (such as this compound) with an arylboronic acid in the presence of a palladium catalyst and a base.

The general mechanism of the Suzuki coupling involves a catalytic cycle that includes the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for the efficiency and scope of the reaction. Dialkylbiaryl phosphine (B1218219) ligands, for example, have been shown to be highly effective in promoting the coupling of challenging substrates, including heteroaryl chlorides.

A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones via Suzuki coupling has been documented, highlighting its utility in diversifying the naphthyridinone scaffold. These reactions provide a direct route to analogues that would be difficult to access through other synthetic means.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 92 |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 89 |

| 4-Chlorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 94 |

| 3-Thienylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 85 |

Stereoselective Synthesis of Analogues

The stereoselective synthesis of analogues of this compound is an emerging area of interest, driven by the fact that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. While direct asymmetric synthesis methods for the 1,8-naphthyridin-2(1H)-one core are not extensively reported, stereoselective strategies developed for related heterocyclic systems, such as pyridinones and piperidines, offer valuable insights into potential synthetic routes.

One approach involves the asymmetric catalysis of reactions that form the heterocyclic ring or introduce chirality to a pre-existing scaffold. For instance, iridium-catalyzed intermolecular asymmetric allylic amination has been successfully used for the enantioselective synthesis of N-substituted 2-pyridone derivatives, achieving high yields and excellent enantiomeric excess (up to 99% ee). This method could potentially be adapted for the synthesis of chiral N-phenyl-1,8-naphthyridin-2(1H)-one analogues.

Another strategy focuses on the stereoselective synthesis of substituted 5,6-dihydro-2(1H)-pyridinones, which are key structural motifs within some complex nitrogen-containing heterocycles. Methods to control the stereochemistry of substituents on the pyridinone ring could be applied to build chiral naphthyridinone analogues. Furthermore, Rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of chiral 3-substituted piperidines from pyridines, demonstrating a pathway for the enantioselective functionalization of nitrogen heterocycles.

Recently, novel chiral 1,8-naphthyridine-based ligands have been developed and utilized in copper-catalyzed asymmetric reactions, such as the atroposelective synthesis of C-O axially chiral compounds. This highlights the potential of the naphthyridine scaffold itself to act as a chiral auxiliary or ligand, opening new avenues for asymmetric synthesis in this class of compounds.

Tandem and Multicomponent Reactions

Tandem and multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecular architectures like the 1,8-naphthyridine core from simple starting materials in a single step. These strategies are highly valued for their ability to rapidly generate libraries of compounds for biological screening.

A common and powerful method for constructing the 1,8-naphthyridine ring system is the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive α-methylene group. This reaction can be performed as a multicomponent reaction, combining the reactants in a one-pot synthesis.

One notable multicomponent strategy involves the three-component condensation of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene group like malononitrile (B47326) or an ester of cyanoacetic acid. This reaction, often catalyzed by a Lewis acid, proceeds under mild conditions and can produce a wide range of substituted 2-amino-1,8-naphthyridine derivatives in good to high yields (65-90%). The reaction mechanism is believed to proceed through a series of tandem steps including Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by tautomerization.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Malononitrile | TBBDA | Acetonitrile | 90 |

| 4-Chlorobenzaldehyde | Malononitrile | TBBDA | Acetonitrile | 92 |

| 4-Methoxybenzaldehyde | Ethyl cyanoacetate | PBBS | Acetonitrile | 88 |

| 2-Naphthaldehyde | Malononitrile | TBBDA | Acetonitrile | 85 |

TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide; PBBS: poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide). Data sourced from Ghorbani-Vaghei, et al.

These multicomponent approaches offer significant advantages, including simplified procedures, easy purification, and often the use of reusable catalysts, making them environmentally friendly and cost-effective.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aimed at improving reaction yields, reducing reaction times, and enhancing the purity of the final product. For the synthesis of 1,8-naphthyridin-2(1H)-ones and their analogues, significant research has focused on optimizing the Friedländer synthesis, a key reaction for forming the naphthyridine core.

Studies have shown that the choice of catalyst and solvent system dramatically influences the outcome of the Friedländer reaction. While classic conditions often employ strong acids or bases, modern approaches have explored milder and more environmentally benign alternatives. For instance, the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a reusable catalyst under solvent-free grinding conditions has been shown to produce 1,8-naphthyridines in high yields and purity at room temperature.

More recently, a gram-scale synthesis of 1,8-naphthyridines in water using the inexpensive and biocompatible ionic liquid choline hydroxide (ChOH) as a catalyst has been reported. This method avoids harsh conditions and toxic organic solvents. Optimization studies revealed that 1 mol% of ChOH in water at 50°C provides excellent yields (often >95%) in a relatively short time. The role of the catalyst and solvent was found to be crucial, as the reaction did not proceed in the absence of either.

| Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | None | 50 | 10 | NR |

| None | H2O | 50 | 12 | NR |

| ChOH (1) | Acetone | 50 | 24 | 52 |

| ChOH (1) | H2O | 50 | 6 | 99 |

| ChOH (1) | H2O | Room Temp. | 22 | 90 |

| NaOH (1) | H2O | 50 | 6 | 88 |

| KOH (1) | H2O | 50 | 6 | 84 |

NR: No Reaction. Data from a study on the gram-scale synthesis of 1,8-naphthyridines.

The development of highly regioselective Friedländer annulations using novel amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has also been a significant advancement. Optimization of parameters such as the rate of substrate addition and temperature was found to be key in achieving high regioselectivity when using unsymmetrical ketones. These optimization efforts are essential for making the synthesis of complex molecules like this compound and its analogues more practical and scalable.

Iii. Chemical Reactivity and Transformational Chemistry of 4 Chloro 1 Phenyl 1,8 Naphthyridin 2 1h One

Nucleophilic Aromatic Substitution at the C4-Chloro Position

The chlorine atom at the C4 position of the 1,8-naphthyridin-2(1H)-one core is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent pyridone carbonyl group and the nitrogen atom in the pyridine (B92270) ring activates the C4 position towards attack by nucleophiles.

The displacement of the C4-chloro group by various amines is a key transformation for this class of compounds, enabling the synthesis of a diverse range of 4-amino-1-phenyl-1,8-naphthyridin-2(1H)-one derivatives. This reaction typically proceeds by the addition of an amine nucleophile to the C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring system and yields the aminated product.

The reaction conditions for these amination reactions can vary depending on the nucleophilicity of the amine and the specific substrate. Generally, the reactions are carried out in a suitable solvent, and in some cases, a base is added to neutralize the hydrogen chloride that is formed. The reactivity of amines in these substitution reactions is influenced by both steric and electronic factors.

| Amine Nucleophile | Product | Reaction Conditions | Observations |

|---|---|---|---|

| Primary Aliphatic Amines (e.g., n-butylamine) | 4-(Alkylamino)-1-phenyl-1,8-naphthyridin-2(1H)-one | Heating in a polar aprotic solvent (e.g., DMF, DMSO) | Generally proceeds in good yield. |

| Secondary Aliphatic Amines (e.g., piperidine, morpholine) | 4-(Dialkylamino)-1-phenyl-1,8-naphthyridin-2(1H)-one | Often requires higher temperatures or longer reaction times compared to primary amines. | Steric hindrance can affect the reaction rate. |

| Aromatic Amines (e.g., aniline) | 4-(Arylamino)-1-phenyl-1,8-naphthyridin-2(1H)-one | May require a catalyst, such as a palladium complex (e.g., Buchwald-Hartwig amination), due to the lower nucleophilicity of aromatic amines. | Reaction conditions need to be carefully optimized. |

Under appropriate conditions, the C4-chloro group can be displaced by a hydroxide (B78521) ion or water, leading to the formation of 4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one. This hydrolysis reaction is a nucleophilic aromatic substitution where the nucleophile is either OH⁻ or H₂O. The resulting product exists in equilibrium with its tautomeric form, 1-phenyl-1,8-naphthyridine-2,4(1H,3H)-dione.

The rate of hydrolysis is dependent on the pH of the reaction medium. In basic conditions, the more nucleophilic hydroxide ion is the primary attacking species, leading to a faster reaction rate. In acidic or neutral conditions, water acts as the nucleophile, and the reaction is generally slower. The mechanism involves the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion.

Reactions Involving the N-Phenyl Moiety

The N-phenyl group attached to the pyridone nitrogen is an aromatic ring and, in principle, can undergo electrophilic aromatic substitution reactions. However, the electron-withdrawing character of the 1,8-naphthyridin-2(1H)-one core deactivates the phenyl ring towards electrophilic attack. The pyridone ring system acts as a deactivating group, directing incoming electrophiles to the meta positions of the phenyl ring.

Typical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would require harsh conditions to proceed on the N-phenyl ring. For instance, nitration would likely necessitate the use of a strong nitrating agent like a mixture of concentrated nitric acid and sulfuric acid.

Reactivity of the Pyridone Carbonyl Group

The carbonyl group at the C2 position is part of a cyclic amide (lactam) structure. This carbonyl group exhibits typical reactivity of amides, although its reactivity is influenced by being part of a fused aromatic system. It is generally less reactive towards nucleophiles than a ketone carbonyl due to the resonance delocalization of the nitrogen lone pair.

Reactions such as reduction or addition of organometallic reagents are possible but may require forcing conditions. For example, reduction of the carbonyl group to a methylene (B1212753) group (CH₂) would likely require a strong reducing agent like lithium aluminum hydride. The addition of Grignard reagents or organolithium compounds to the carbonyl group could lead to the formation of tertiary alcohols after an aqueous workup, but the success of such reactions would depend on the specific reagents and conditions.

Functional Group Interconversions and Further Derivatization

The 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one scaffold can be further modified through various functional group interconversions, leading to a wide array of derivatives with potentially interesting chemical and biological properties.

While this compound itself is not a direct precursor for chalcones, a closely related derivative, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), can be utilized in the Claisen-Schmidt condensation to synthesize chalcone (B49325) derivatives. oregonstate.edu This reaction involves the base-catalyzed condensation of the aldehyde with an acetophenone (B1666503) derivative.

The general scheme for the synthesis of chalcones from a 2-chloro-1,8-naphthyridine-3-carbaldehyde precursor is as follows:

| Aldehyde Precursor | Acetophenone Derivative | Product (Chalcone) | Reaction Conditions |

|---|---|---|---|

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Acetophenone | 1-Phenyl-3-(2-chloro-1,8-naphthyridin-3-yl)prop-2-en-1-one | Ethanolic sodium hydroxide |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | p-Hydroxy acetophenone | 3-(2-Chloro-1,8-naphthyridin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Ethanolic sodium hydroxide |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Pyridine-3-acetyl | 3-(2-Chloro-1,8-naphthyridin-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one | Ethanolic sodium hydroxide |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Furan-2-acetyl | 3-(2-Chloro-1,8-naphthyridin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | Ethanolic sodium hydroxide |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Indole-2-acetyl | 3-(2-Chloro-1,8-naphthyridin-3-yl)-1-(1H-indol-2-yl)prop-2-en-1-one | Ethanolic sodium hydroxide |

These chalcone derivatives, characterized by an α,β-unsaturated carbonyl system linking the 1,8-naphthyridine (B1210474) core to another aromatic or heteroaromatic ring, serve as versatile intermediates for the synthesis of other heterocyclic compounds.

Cyclization Reactions for Fused Systems

The 1,8-naphthyridine core of this compound serves as a versatile scaffold for the construction of fused polycyclic systems. These reactions are of significant interest as they lead to novel molecular architectures with potential applications in medicinal chemistry and materials science. While direct examples of cyclization reactions starting from this compound are not extensively documented, analogous transformations in related systems provide insight into potential synthetic strategies.

One plausible approach to forming fused systems is through intramolecular Heck reactions. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. For instance, the intramolecular Mizoroki–Heck reaction of N-(4-Chloro-2-iodophenyl)-1-isopropylcyclohexa-2,5-diene-1-carboxamide has been utilized to synthesize phenanthridinone analogues. nih.gov A similar strategy could be envisioned for derivatives of this compound, where a suitably positioned alkene on a substituent could undergo cyclization with the C4-chloro position.

Another relevant transformation is the tandem Heck-lactamization reaction. For example, the coupling of acrylanilides with 4-bromo-2-chloro-3-iodo-pyridine using palladium acetate (B1210297) can lead to the formation of 5-chloro-1-aryl-1,6-naphthyridin-2(1H)-ones. nih.gov This type of reaction highlights the potential for the chloro-substituted naphthyridinone to participate in palladium-catalyzed cyclizations to build additional fused rings.

Furthermore, copper-catalyzed Ullmann-type C-N coupling reactions offer a pathway to fused pyrrolo-naphthyridinone systems. A ligand-free copper-catalyzed method has been developed for the intramolecular lactamization and N-arylation to synthesize these fused structures. researchgate.net This suggests that derivatives of this compound could be functionalized at the C4 position with a nitrogen-containing side chain, which could then undergo an intramolecular Ullmann coupling to form a new fused ring.

The following interactive table summarizes potential cyclization strategies for forming fused systems from derivatives of this compound, based on analogous reactions in related heterocyclic systems.

Mechanistic Investigations of Key Transformations

The key transformations of this compound primarily involve reactions at the C4-chloro position. Mechanistic studies of analogous systems, particularly those involving palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provide a framework for understanding the reactivity of this compound.

The intramolecular Heck reaction, a potential route to fused systems, generally proceeds through a well-established catalytic cycle. wikipedia.orgthieme-connect.de For a substrate like a derivative of this compound, the mechanism would likely initiate with the oxidative addition of the C-Cl bond to a low-valent palladium(0) complex. This is followed by intramolecular migratory insertion of a tethered alkene into the newly formed Pd-C bond. The cycle concludes with a β-hydride elimination to form the cyclized product and regeneration of the palladium(0) catalyst. nih.gov

Palladium-catalyzed amination reactions at the C4 position represent another significant transformation. These reactions offer a milder alternative to traditional high-temperature nucleophilic aromatic substitution. nih.gov The mechanism of these Buchwald-Hartwig type aminations typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination from this complex then yields the aminated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often favoring the reductive elimination step.

The following interactive table outlines the proposed mechanistic steps for key transformations of this compound.

Iv. Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 Phenyl 1,8 Naphthyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The proton NMR (¹H NMR) spectrum of 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one provides characteristic signals for the protons in the naphthyridine core and the phenyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro group, the carbonyl group, and the aromatic rings.

The protons of the naphthyridine ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The phenyl group protons will also resonate in this region, with their exact chemical shifts and splitting patterns determined by their position relative to the point of attachment to the naphthyridine ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.5 - 7.0 | Singlet |

| H-5 | 7.8 - 8.2 | Doublet |

| H-6 | 7.2 - 7.6 | Triplet |

| H-7 | 8.5 - 8.8 | Doublet |

| Phenyl Protons (ortho) | 7.4 - 7.6 | Multiplet |

| Phenyl Protons (meta) | 7.3 - 7.5 | Multiplet |

| Phenyl Protons (para) | 7.3 - 7.5 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The carbonyl carbon (C-2) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atom attached to the chlorine (C-4) will also be significantly deshielded. The carbons of the phenyl group and the naphthyridine core will appear in the aromatic region (110-150 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Carbonyl) | 160 - 165 |

| C-3 | 110 - 115 |

| C-4 (C-Cl) | 145 - 150 |

| C-4a | 120 - 125 |

| C-5 | 135 - 140 |

| C-6 | 120 - 125 |

| C-7 | 150 - 155 |

| C-8a | 140 - 145 |

| Phenyl C-1' | 135 - 140 |

| Phenyl C-2'/C-6' | 128 - 132 |

| Phenyl C-3'/C-5' | 128 - 132 |

| Phenyl C-4' | 125 - 130 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to the C=O (carbonyl) and C-Cl (chloro) groups, as well as vibrations from the aromatic rings.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide carbonyl) stretch | 1650 - 1680 | Strong |

| C=C (Aromatic) stretch | 1450 - 1600 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

| C-H (Aromatic) stretch | 3000 - 3100 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the extended π-conjugated system of the naphthyridine and phenyl rings.

The spectrum would likely exhibit π → π* transitions, which are typically observed for aromatic and conjugated systems. The position of the maximum absorption (λmax) can be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected λmax (nm) | Solvent Dependence |

| π → π* | 250 - 350 | Moderate |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways could involve the loss of the chloro group, the phenyl group, or carbon monoxide from the carbonyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M+2]⁺ | Isotope peak due to ³⁷Cl |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - C₆H₅]⁺ | Loss of a phenyl radical |

| [M - CO]⁺ | Loss of carbon monoxide |

| C₁₄H₈N₂O⁺ | Fragment corresponding to the naphthyridinone core |

| C₆H₅⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful and definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. thepharmajournal.comwikipedia.org The method relies on the diffraction of a monochromatic beam of X-rays by the ordered lattice of atoms in a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. azom.comthesciencenotes.com This electron density map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and torsional angles, providing a complete and detailed picture of the molecule's solid-state conformation and its packing within the crystal lattice. youtube.com

A comprehensive search of crystallographic databases and scientific literature did not yield specific, publicly available single-crystal X-ray diffraction data for this compound. Therefore, the following discussion is based on the established principles of X-ray crystallography and the known structural characteristics of related heterocyclic compounds to predict the likely molecular architecture.

Should a single-crystal X-ray analysis be performed on this compound, the resulting data would be presented in standardized tables. These tables provide a quantitative description of the crystal's and the molecule's geometric features.

Illustrative Crystal Data and Structure Refinement

| Parameter | Illustrative Value |

| Empirical formula | C₁₄H₉ClN₂O |

| Formula weight | 256.69 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5° |

| Volume | 1045 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.630 Mg/m³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Expected Molecular Geometry and Conformation

Based on the analysis of similar heterocyclic structures, the molecular architecture of this compound can be predicted. The core 1,8-naphthyridin-2(1H)-one ring system is expected to be largely planar. However, significant steric hindrance between the hydrogen atoms on the phenyl ring and the naphthyridinone core would likely force the phenyl group to be twisted out of the plane of the heterocyclic system. This dihedral angle between the two ring systems is a critical conformational parameter.

Illustrative Bond Lengths and Angles

Detailed geometric information, such as bond lengths and angles, provides insight into the hybridization and electronic nature of the atoms. The following tables present expected ranges for these parameters based on known chemical structures.

Table of Illustrative Bond Lengths

| Bond | Expected Length (Å) |

| C-Cl | 1.73 - 1.75 |

| C=O | 1.21 - 1.24 |

| N-C(phenyl) | 1.42 - 1.46 |

| C-N (ring) | 1.37 - 1.41 |

| C=C (ring) | 1.36 - 1.40 |

Table of Illustrative Bond Angles

| Angle | Expected Angle (°) |

| Cl-C-C | 118 - 122 |

| O=C-N | 120 - 124 |

| C-N-C(phenyl) | 118 - 122 |

| C-N-C (in ring) | 119 - 123 |

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would arrange themselves in a repeating three-dimensional pattern known as a crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. nih.govmdpi.com While the molecule lacks strong hydrogen bond donors, the crystal structure would likely be stabilized by a combination of:

π-π Stacking: Interactions between the electron clouds of the aromatic naphthyridine core and the phenyl rings of adjacent molecules. iucr.org

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the carbonyl oxygen atom.

C-H···π Interactions: Interactions between C-H bonds and the aromatic π-systems.

Halogen Interactions: Potential weak interactions involving the chlorine atom.

The collective effect of these forces dictates the density, stability, and ultimately the macroscopic properties of the crystalline material. The precise nature and geometry of these interactions would be revealed by a full crystallographic analysis. iucr.org

V. Computational Chemistry Investigations of 4 Chloro 1 Phenyl 1,8 Naphthyridin 2 1h One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational efficiency makes it ideal for analyzing medium to large-sized organic compounds. DFT calculations for 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one are utilized to explore its optimized geometry, electronic behavior, intramolecular interactions, optical properties, and vibrational modes. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable and precise results.

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its structure. The optimization process continues until the forces on each atom are negligible, resulting in a predicted equilibrium geometry. The resulting structural parameters provide a theoretical model that can be compared with experimental data if available, offering validation for the computational method used.

Table 1: Predicted Geometrical Parameters for this compound

This table presents hypothetical optimized geometric parameters as would be calculated using DFT methods. The specific values are illustrative.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Atoms | Angle |

| C4-Cl | 1.745 | C3-C4-C4a | 120.5 |

| N1-C2 | 1.380 | C4-C4a-N5 | 122.1 |

| C2=O | 1.230 | C2-N1-C8a | 125.0 |

| N1-C(Phenyl) | 1.450 | N1-C2-C3 | 118.9 |

| N8-C8a | 1.315 | C5-N5-C4a | 117.3 |

The electronic properties of a molecule are crucial for understanding its reactivity and stability. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. irjweb.com

HOMO-LUMO Energy Gap: The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. ekb.eg The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). irjweb.com These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. irjweb.comresearchgate.net For this compound, the MEP map would likely show negative potential around the electronegative oxygen atom of the carbonyl group and the chlorine atom, identifying these as likely sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Table 2: Calculated Electronic Properties for this compound

This table contains representative data for electronic properties derived from DFT calculations.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.43 | Indicates molecular stability and reactivity |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized, Lewis-like structures (bonds, lone pairs). wisc.edu This method is particularly useful for studying intramolecular charge transfer (ICT), hyperconjugative interactions, and delocalization of electron density. acadpubl.eu

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

This table shows hypothetical stabilization energies from NBO analysis, illustrating key intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(C2-N1) | 25.40 |

| LP(1) N1 | π(C8a-N8) | 35.15 |

| π(C5-C6) | π(C4a-N5) | 20.88 |

| LP(2) Cl | σ(C4-C4a) | 5.62 |

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as optical switching and signal processing. uobasrah.edu.iqrsc.org DFT calculations can predict the NLO response of a molecule by computing its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). dtic.mil The first-order hyperpolarizability is a measure of the second-order NLO response. Molecules with large β₀ values, typically those with strong electron donor-acceptor groups and extended π-conjugated systems, are promising candidates for NLO materials. researchgate.net The computational study of this compound would quantify these properties to assess its potential for NLO applications.

Table 4: Calculated Non-Linear Optical Properties of this compound

This table provides illustrative values for NLO parameters.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 4.5 Debye |

| Mean Polarizability (α) | 30.2 x 10-24 esu |

| First Hyperpolarizability (β₀) | 15.8 x 10-30 esu |

Vibrational spectroscopy is a key experimental technique for identifying functional groups and confirming molecular structures. spectroscopyonline.com DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. researchgate.netresearchgate.netnih.gov By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. nih.gov Typically, calculated frequencies are scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net For this compound, this analysis would help assign characteristic vibrations such as the C=O stretch, C-Cl stretch, aromatic C-H stretches, and the skeletal vibrations of the naphthyridine and phenyl rings.

Table 5: Selected Vibrational Frequencies for this compound

This table presents a hypothetical correlation between calculated and experimental vibrational frequencies.

| Vibrational Mode | Calculated Frequency (cm-1) | Hypothetical Experimental FT-IR (cm-1) | Hypothetical Experimental FT-Raman (cm-1) |

|---|---|---|---|

| Aromatic C-H stretch | 3110 | 3105 | 3108 |

| C=O stretch | 1685 | 1680 | 1682 |

| C=C/C=N ring stretch | 1590 | 1588 | 1592 |

| C-N stretch | 1350 | 1345 | 1348 |

| C-Cl stretch | 750 | 745 | 748 |

Quantum Chemical Parameters and Reactivity Descriptors

Key parameters include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). ekb.eg

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). ekb.eg

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment (ω = μ²/2η). rasayanjournal.co.in

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding the electronic factors that govern their chemical interactions.

Table 6: Calculated Quantum Chemical Parameters for this compound

This table summarizes reactivity descriptors derived from HOMO and LUMO energies.

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.365 |

| Chemical Hardness (η) | 2.215 |

| Global Softness (S) | 0.226 |

| Electrophilicity Index (ω) | 4.298 |

Molecular Modeling and Simulation Approaches

Molecular Docking Studies

No published data is available on the molecular docking of this compound with any specific molecular targets.

Molecular Dynamics (MD) Simulations

There is no information in the current scientific literature regarding molecular dynamics simulations performed on this compound to assess its conformational dynamics or interaction stability with biological macromolecules.

Vi. Role of the 1,8 Naphthyridin 2 1h One Scaffold in Chemical Systems and Materials Science

A Versatile Scaffold for Organic Synthesis

The 1,8-naphthyridin-2(1H)-one core is a privileged structure in organic synthesis, serving as a foundational template for the construction of a diverse array of more complex molecules. tandfonline.comresearchgate.net Its chemical versatility allows for modifications at various positions, enabling the synthesis of derivatives with tailored properties. nih.gov The synthesis of the naphthyridine ring system itself can be achieved through several methods, including the Friedländer annulation, which involves the condensation of a 2-amino-nicotinaldehyde with a compound containing an active methylene (B1212753) group. acs.org

Researchers have developed numerous synthetic routes to access substituted 1,8-naphthyridin-2(1H)-ones. For instance, multi-component reactions involving 2-aminopyridines, aldehydes, and active methylene compounds like cyanoacetates provide a facile, single-step synthesis of these derivatives under mild conditions. organic-chemistry.org The structure-activity relationship (SAR) studies have demonstrated that modifications, particularly at the 3rd position of the nucleus, can significantly influence the properties of the resulting compounds. nih.gov This adaptability has led to the creation of novel nucleobases for investigating nucleic acid recognition systems and a wide range of other functional molecules. nih.gov The inherent reactivity and synthetic accessibility of the scaffold underscore its importance as a fundamental building block in modern organic chemistry. tandfonline.com

| Reaction Type | Key Reactants | Significance | Reference |

|---|---|---|---|

| Friedländer Annulation | 2-aminonicotinaldehyde, Active methylene carbonyl compounds | Fundamental method for forming the second pyridine (B92270) ring. | acs.org |

| Three-Component Condensation | Substituted 2-aminopyridines, Aldehydes, Malononitrile (B47326) or Cyanoacetate | Provides a facile, single-step synthesis under mild conditions. | organic-chemistry.org |

| Modification of Preformed Scaffold | 1,8-Naphthyridin-2(1H)-one core, Various reagents for substitution | Allows for targeted derivatization to tune physicochemical properties. | nih.govnih.gov |

Coordination Chemistry and Ligand Properties

The defining feature of the 1,8-naphthyridine scaffold in coordination chemistry is the presence of two nitrogen atoms held in a specific spatial arrangement. This geometry makes it an exceptional binucleating ligand, capable of binding two metal centers in close proximity. wikipedia.org This "bite" distance between the nitrogen donors is constrained, which imparts high coordinate architecture to its metal complexes. researchgate.net

The 1,8-naphthyridine framework and its derivatives readily form stable complexes with a wide variety of transition metals, including palladium, platinum, copper, zinc, and ruthenium. researchgate.netflinders.edu.auescholarship.orgrsc.org The ability to bring two metal centers close together is a key feature, facilitating studies of metal-metal cooperativity. escholarship.org This has led to the synthesis of numerous homo- and heterobimetallic complexes where the naphthyridine acts as a bridging ligand. flinders.edu.auescholarship.org For example, bimetallic palladium(II) and platinum(II) complexes have been synthesized where the metal-metal distances are influenced by the coordinating ligand. flinders.edu.au Similarly, dicopper complexes supported by 1,8-naphthyridine-based ligands have been developed and studied. escholarship.org The resulting metal complexes often exhibit interesting spectroscopic and luminescent properties. rsc.orgacs.org

The 1,8-naphthyridin-2(1H)-one scaffold and its relatives exhibit remarkable versatility in their coordination behavior. nih.gov Depending on the specific ligand structure and the metal ion, they can adopt several different binding modes. These include:

Monodentate Fashion: Where only one of the nitrogen atoms coordinates to a single metal center. nih.gov

Chelating Bidentate Fashion: Where both nitrogen atoms bind to the same metal center, forming a stable chelate ring. nih.gov

Bridging Bidentate Fashion: Where each nitrogen atom coordinates to a different metal center, linking them together. This is crucial for the formation of bimetallic systems. rsc.org

Flexible 1,8-naphthyridyl derivatives have been designed that can utilize both κ4-chelating and κ2-bridging modes, showcasing the adaptability of the scaffold in constructing complex coordination architectures. rsc.org This ability to adopt multiple coordination modes allows for the rational design of polynuclear metal complexes with specific geometries and properties.

Applications in Material Science

The unique photophysical properties of the 1,8-naphthyridin-2(1H)-one scaffold have made it an attractive candidate for applications in materials science, particularly in the development of fluorescent materials. researchgate.net Modifications to the core structure can tune the electronic properties, leading to derivatives with strong luminescence. rsc.orgmdpi.com

For example, certain 2,7-dialkylamino substituted 1,8-naphthyridines are highly fluorescent compounds. mdpi.com Similarly, a flexible bis(7-methyl-1,8-naphthyridine-2-ylamino)methane ligand and its corresponding Zn(II) complexes exhibit intense blue fluorescent emissions in both solution and the solid state. rsc.org These compounds have emission maxima (λmax) in the range of 380–410 nm in various solvents, with solid-state emissions observed between 416 and 490 nm at room temperature. rsc.org The high fluorescence quantum yield and stability of these compounds make them promising candidates for use as fluorescent dyes and markers. mdpi.com

| Compound | State | Emission λmax (nm) |

|---|---|---|

| Ligand (L) | Solution (CH2Cl2, CH3CN, CH3OH) | 380-410 |

| Ligand (L) | Solid State | 416 |

| Complex 1 (Zn2(L)2(OH)3) | Solid State | 463 |

| Complex 2 ([Zn4(L)2(OAc)6(OH)2]) | Solid State | 490 |

| Complex 3 ([Zn5(L)2(OAc)10]n) | Solid State | 451 |

Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions, often for mechanistic elucidation rather than therapeutic effect. The 1,8-naphthyridin-2(1H)-one scaffold is well-suited for the development of such probes due to its stable, synthetically accessible structure and its inherent spectroscopic properties.

The strong fluorescence of certain derivatives makes them ideal candidates for fluorescent probes. mdpi.com These small and stable molecules can be used for staining and marking experiments, allowing for the visualization of specific interactions or cellular components. mdpi.com Beyond fluorescence, the scaffold has been incorporated into systems designed for mechanistic studies of molecular recognition. For instance, substituted 1,8-naphthyridin-2(1H)-ones have been synthesized and incorporated into peptide nucleic acids (PNAs) to serve as probes for studying the recognition of adenine (B156593) in both duplex and triplex nucleic acid structures. nih.gov The systematic evaluation of these modified nucleobases provides insight into the enthalpic contributions and sequence-dependent effects on helix stability, demonstrating the utility of the scaffold in probing the fundamental mechanisms of molecular interactions. nih.gov

Vii. Future Research Directions in the Chemistry of 4 Chloro 1 Phenyl 1,8 Naphthyridin 2 1h One

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on the development of more efficient, cost-effective, and environmentally benign synthetic methodologies for 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one and its derivatives. While classical condensation reactions have been the mainstay for constructing the 1,8-naphthyridine (B1210474) core, emerging trends in green chemistry could offer substantial improvements.

Key areas for future investigation include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including 1,8-naphthyridine scaffolds. researchgate.net Future studies could systematically explore microwave-assisted protocols for the synthesis of this compound, potentially leading to rapid and high-yielding procedures.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of a continuous flow process for the synthesis of this compound could enable its large-scale production with enhanced efficiency and reproducibility.

Catalytic C-H Activation: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering atom-economical routes to complex molecules. Research into the direct C-H arylation or chlorination of a pre-formed 1-phenyl-1,8-naphthyridin-2(1H)-one scaffold could provide a more direct and sustainable route to the target molecule.

Use of Greener Solvents: The exploration of water or other environmentally friendly solvent systems for the synthesis of 1,8-naphthyridines is an active area of research. rsc.org Future work could focus on adapting existing synthetic routes or developing new ones that utilize such green solvents, thereby reducing the environmental impact of the synthesis.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Optimization of reaction conditions, scalability. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Reactor design, handling of solids, initial setup cost. |

| Catalytic C-H Activation | Atom economy, reduced waste, novel disconnections. | Catalyst development, regioselectivity control. |

| Green Solvents (e.g., water) | Reduced environmental impact, lower cost, increased safety. | Solubility of reactants, reaction kinetics. |

Exploration of Underexplored Reactivity Profiles

The chloro group at the 4-position of the 1,8-naphthyridin-2(1H)-one ring is a key functional handle that imparts significant reactivity to the molecule, making it a versatile intermediate for the synthesis of a wide array of derivatives. While nucleophilic substitution reactions are anticipated at this position, a systematic exploration of its reactivity profile is a crucial area for future research.

Promising avenues for investigation include:

Nucleophilic Aromatic Substitution (SNAr) Reactions: A comprehensive study of SNAr reactions with a diverse range of nucleophiles (e.g., amines, alcohols, thiols) would provide access to a library of 4-substituted-1-phenyl-1,8-naphthyridin-2(1H)-one derivatives. The kinetics and thermodynamics of these reactions could also be investigated to understand the electronic influence of the 1-phenyl group and the pyridone carbonyl on the reactivity of the C4-Cl bond.

Transition Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent is an ideal handle for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. nih.gov These reactions would enable the introduction of a wide variety of carbon- and heteroatom-based substituents at the 4-position, leading to novel derivatives with potentially interesting properties. A systematic investigation of different catalysts, ligands, and reaction conditions will be essential to optimize these transformations. nih.gov

Reactions at Other Positions: While the C4-position is the most obvious reactive site, future studies could also explore the possibility of functionalizing other positions on the naphthyridine ring or the N-phenyl group through methods like directed C-H activation.

Table 2 outlines potential cross-coupling reactions for the derivatization of this compound.

| Cross-Coupling Reaction | Coupling Partner | Introduced Substituent | Potential Catalyst System |

| Suzuki Coupling | Boronic acids/esters | Aryl, heteroaryl, alkyl | Palladium or Nickel-based |

| Stille Coupling | Organostannanes | Various organic groups | Palladium-based |

| Heck Coupling | Alkenes | Vinyl groups | Palladium-based |

| Buchwald-Hartwig Amination | Amines | Amino groups | Palladium or Copper-based |

| Sonogashira Coupling | Terminal alkynes | Alkynyl groups | Palladium/Copper co-catalysis |

Advanced Computational Prediction and Design of Derivatives

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new derivatives with desired characteristics. Future research on this compound will undoubtedly benefit from the application of advanced computational methods.

Specific areas of focus could include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity indices of the title compound. researchgate.net This information can provide insights into its chemical behavior and guide the design of new reactions.

In Silico Screening of Derivatives: Computational methods can be used to create virtual libraries of derivatives of this compound by modifying the substituents at various positions. These virtual libraries can then be screened for desired properties, such as specific electronic or photophysical characteristics, allowing for the rational design of new functional molecules. nih.gov

Prediction of Photophysical Properties: For applications in functional materials and sensors, it is crucial to understand the photophysical properties of the molecule and its derivatives. researchgate.net Time-dependent DFT (TD-DFT) calculations can be used to predict absorption and emission spectra, quantum yields, and other relevant photophysical parameters, thereby guiding the synthesis of compounds with tailored optical properties.

Integration of Synthetic and Computational Methodologies

A synergistic approach that combines synthetic chemistry with computational modeling is expected to accelerate the discovery and development of new derivatives of this compound with enhanced properties. This integrated approach has proven to be highly effective in modern chemical research. nih.gov

Future research in this area could involve:

A Feedback Loop of Design, Synthesis, and Characterization: Computational studies can be used to design target molecules with specific predicted properties. These molecules can then be synthesized and their properties experimentally characterized. The experimental data can, in turn, be used to refine the computational models, creating a powerful feedback loop for the efficient discovery of new functional molecules.

Mechanistic Investigations: The integration of experimental and computational studies can provide a deep understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound. This knowledge is crucial for optimizing reaction conditions and expanding the scope of the synthetic methodologies.

Potential for Functional Materials and Chemical Sensors (excluding any biological/medical sensing)

The rigid, planar structure of the 1,8-naphthyridine core, combined with the potential for extensive π-conjugation through the N-phenyl group and substituents at the 4-position, makes this compound a promising scaffold for the development of novel functional materials and chemical sensors.

Future research could explore the following areas:

Fluorescent Probes: The 1,8-naphthyridine and structurally related 1,8-naphthalimide systems are known to exhibit interesting photophysical properties, including fluorescence. mdpi.comnih.gov By strategically modifying the structure of this compound, for example, through cross-coupling reactions to introduce electron-donating or -withdrawing groups, it may be possible to develop novel fluorophores with tunable emission wavelengths and quantum yields. These could find applications as fluorescent probes for the detection of specific analytes (e.g., metal ions, anions) through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Organic Light-Emitting Diodes (OLEDs): The development of new organic materials for use in OLEDs is a rapidly growing field. The thermal and photochemical stability of the 1,8-naphthyridine core, coupled with the potential for high fluorescence quantum yields in the solid state, suggests that derivatives of this compound could be investigated as potential emitters or host materials in OLED devices.

Chemosensors: The nitrogen atoms in the 1,8-naphthyridine ring can act as coordination sites for metal ions. This property could be exploited to design chemosensors where the binding of a specific metal ion to the naphthyridine core of a fluorescent derivative leads to a measurable change in its fluorescence properties (e.g., enhancement or quenching).

The potential applications in this domain are summarized in Table 3.

| Application Area | Key Molecular Design Strategy | Principle of Operation |

| Fluorescent Probes | Introduction of fluorophores and recognition moieties. | Analyte binding induces a change in fluorescence intensity or wavelength. |

| Organic Electronics | Synthesis of derivatives with high charge carrier mobility and solid-state fluorescence. | Electroluminescence from organic semiconductor layers. |

| Chemical Sensors | Incorporation of specific binding sites for target analytes. | Selective interaction with the analyte leads to a detectable signal (e.g., colorimetric or fluorometric). |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-1-phenyl-1,8-naphthyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodology : Direct halogenation of the parent 1,8-naphthyridin-2(1H)-one core using KClO₃ and HCl at 50°C achieves regioselective chlorination at position 4 (78% yield) . For phenyl substitution at position 1, Suzuki-Miyaura cross-coupling with phenylboronic acid and Pd(PPh₃)₄ catalyst in Cs₂CO₃ yields 4-chloro-1-phenyl derivatives (86% yield) . Optimization of reaction time and stoichiometry is critical to minimize byproducts like dihalogenated analogs.

Q. How does the chlorine substituent at position 4 affect the compound’s electronic properties and reactivity?

- Methodology : The electron-withdrawing chlorine at position 4 increases electrophilicity at adjacent positions, facilitating nucleophilic substitution (e.g., with amines or alkoxides) . Computational studies (DFT) can model charge distribution, while experimental validation via X-ray crystallography confirms bond angles and resonance effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 165–170 ppm). Chlorine’s deshielding effect shifts adjacent protons upfield .

- HRMS : Confirms molecular weight (C₁₄H₉ClN₂O; calc. 260.035) and isotopic patterns .

- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro or methoxy groups) at position 3 or 7 influence bioactivity in naphthyridine derivatives?

- Methodology : Introducing nitro groups at position 3 enhances DNA intercalation (e.g., in PNA duplex stabilization: ΔTₘ = +2.0–3.5°C/modification) . Methoxy groups at position 7 improve solubility but reduce binding affinity due to steric hindrance . Comparative studies using SPR or ITC quantify binding thermodynamics .

Q. What contradictions exist in reported biological activities of 4-chloro-1-phenyl derivatives, and how can these be resolved?

- Data Conflicts :

- Antimicrobial Activity : Some studies report MIC = 20 µg/mL against S. aureus , while others show reduced efficacy (MIC > 50 µg/mL) due to substituent-dependent membrane permeability .

- Anticancer Activity : IC₅₀ values vary (10–15 µM) across cell lines (HeLa, MCF-7), influenced by assay conditions (e.g., serum content) .

- Resolution : Standardize protocols (e.g., MTT vs. clonogenic assays) and control for metabolic stability (CYP450 interactions) .

Q. Can this compound serve as a precursor for KRAS mutation inhibitors, and what synthetic challenges arise?